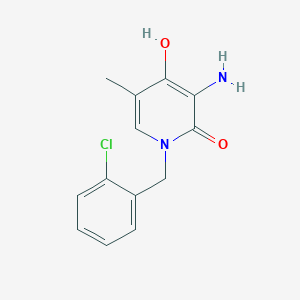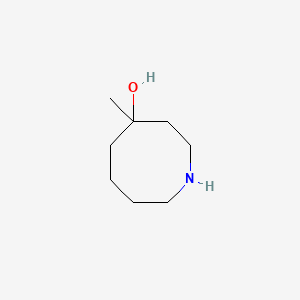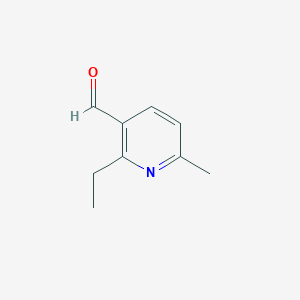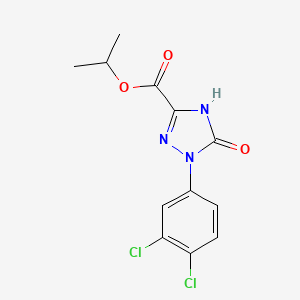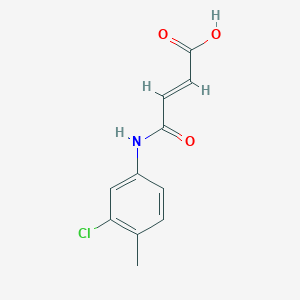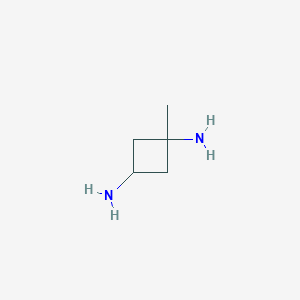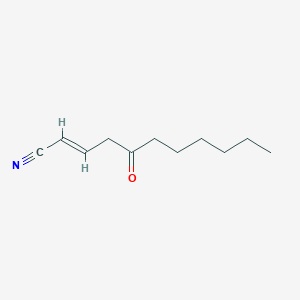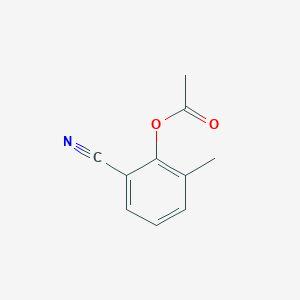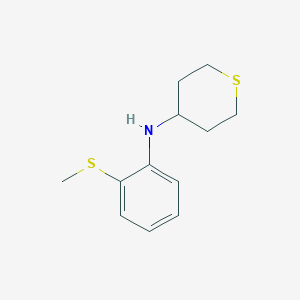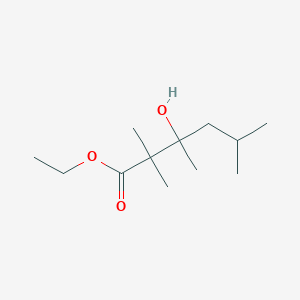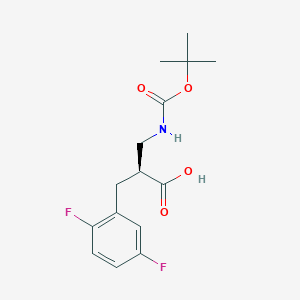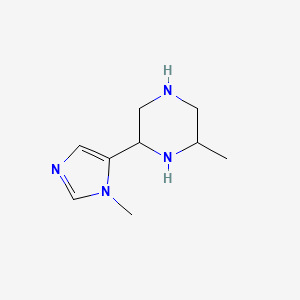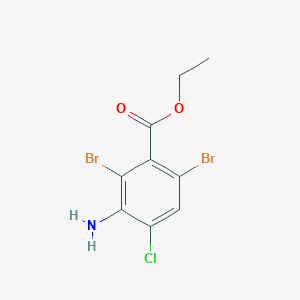
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine is a chiral amine compound with significant interest in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methylating agents.
Methylation: The pyrrolidine undergoes methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency in producing the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile: Another chiral amine with different functional groups and applications.
Rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate: A compound with multiple chiral centers and distinct chemical properties.
Uniqueness
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine stands out due to its specific stereochemistry and the presence of N,N-dimethyl groups, which confer unique reactivity and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
RFCFJJAUESUTQG-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1)N(C)C |
Canonical SMILES |
CC1C(CCN1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


